Ethyl 4-(N-butylcarbamoyl)piperazinecarboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Novel Organic Compounds
Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate: serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its derivatives are used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds exhibit a wide spectrum of biological activities, making the parent compound a valuable asset in medicinal chemistry research .
Antibacterial and Antifungal Applications
The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate show moderate activity against several microorganisms. This suggests potential for the development of new antimicrobial agents .
Anticancer Research
Piperazine derivatives, including Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate , have been studied for their anticancer properties. The flexibility of the piperazine ring and the presence of polar nitrogen atoms enhance interaction with macromolecules, which is crucial in the design of anticancer drugs .
Antiparasitic Activity
Compounds containing the piperazine ring have shown antiparasitic activity. The ability of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate to serve as an intermediate in synthesizing these compounds highlights its importance in developing treatments for parasitic infections .
Antihistamine and Antidepressive Effects
The structural flexibility and modifiability of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate make it a candidate for creating antihistamine and antidepressive drugs. Its derivatives can interact favorably with biological targets, potentially leading to new therapeutic options .
Drug Discovery and Development
Due to its easy modificability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is considered an important synthetic strategy in drug discovery. It can be used to adjust molecular physicochemical properties, enhancing drug efficacy and pharmacokinetics .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-3-5-6-13-11(16)14-7-9-15(10-8-14)12(17)18-4-2/h3-10H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXPOZBILCTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.